2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one
Description
2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one is a polycyclic aromatic compound featuring a naphthoquinoline core substituted with a 1-ethylpiperidin-4-ylamino group. Its structural complexity and nitrogen-rich framework position it within a broader class of bioactive quinolines and aza-aromatic compounds.
Properties
Molecular Formula |
C23H23N3O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
15-[(1-ethylpiperidin-4-yl)amino]-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |
InChI |
InChI=1S/C23H23N3O/c1-2-26-12-10-15(11-13-26)24-21-14-19-16-6-3-4-7-17(16)23(27)18-8-5-9-20(25-21)22(18)19/h3-9,14-15H,2,10-13H2,1H3,(H,24,25) |
InChI Key |
GFCZHXWABSYMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)NC2=NC3=CC=CC4=C3C(=C2)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one typically involves multiple steps, including nucleophilic substitution, Suzuki coupling, catalytic reduction, and reductive amination. Starting materials such as 2-chloroquinoline are commonly used . The reaction conditions often require specific catalysts and reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation can be used to reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated intermediates.
Common reagents include palladium catalysts for coupling reactions and hydrogen gas for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Dimethylamino)- and 2-(Methylamino)-7H-naphtho[1,2,3-de]quinolin-7-one Derivatives
- Structural Differences: These derivatives lack the ethylpiperidine moiety, instead bearing dimethylamino or methylamino groups at the 2-position of the naphthoquinoline core .
- Pharmacological Activity: In murine models of psychosis, the 2-(dimethylamino) derivative exhibited significant antipsychotic effects comparable to haloperidol, with reduced extrapyramidal side effects . The methylamino analog showed lower potency, suggesting that bulkier substituents (e.g., ethylpiperidinyl) might enhance receptor binding or metabolic stability .
7H-Dibenzo[de,g]quinolin-7-one (NSC 296570)
- Structural Differences: This compound replaces the naphtho[1,2,3-de]quinoline system with a dibenzo[de,g]quinolin-7-one scaffold, enlarging the aromatic system .
- Pharmacological Activity: NSC 296570 has been studied for antitumor properties but lacks the amino substituents critical for CNS activity. Its planar structure may limit blood-brain barrier (BBB) penetration compared to the target compound .
7-Oxo-7H-naphtho[1,2,3-de]quinoline-11-carboxamides
- Structural Differences: These derivatives feature a carboxamide group at position 11 instead of the ethylpiperidinylamino group .
- Pharmacological Activity :
TAS-103 (6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one)
- Structural Differences: TAS-103 contains an indenoquinoline core and a dimethylaminoethylamino group, differing in both ring system and substituent placement .
- Pharmacological Activity :
Comparative Data Table
Key Research Findings and Implications
- Substituent Impact: The ethylpiperidinyl group in the target compound may enhance BBB penetration compared to dimethylamino analogs, making it a candidate for CNS disorders .
- Structural Rigidity: Compounds like NSC 296570, with extended aromatic systems, exhibit reduced solubility and bioavailability, highlighting the advantage of the naphtho[1,2,3-de]quinolinone core .
- Mechanistic Diversity: While carboxamide derivatives target topoisomerases, amino-substituted quinolines likely interact with dopaminergic or serotonergic receptors, underscoring the role of functional groups in defining activity .
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